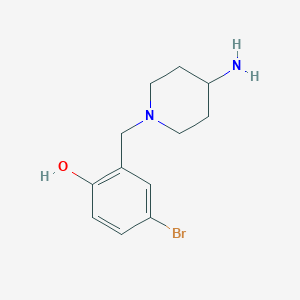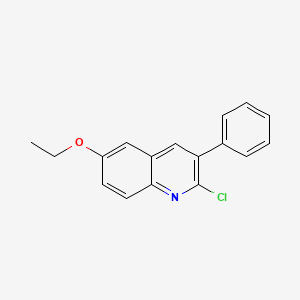
2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole
Descripción general
Descripción
2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole, also known as CMDPO, is a synthetic organic compound used in scientific research. It is a versatile compound with a wide range of potential applications in the laboratory.
Aplicaciones Científicas De Investigación
Synthetic Utility in Organic Chemistry
2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole serves as a reactive scaffold for synthetic elaboration, particularly useful in the preparation of various 2-substituted oxazole derivatives. This compound's utility is highlighted by its role in synthesizing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions. Its bromomethyl analogue offers a more reactive alternative for C-alkylation, exemplified by the synthesis of Oxaprozin, showcasing its significance in drug synthesis and organic chemistry (Patil & Luzzio, 2016).
Application in Transthyretin Amyloidogenesis Inhibition
The compound is foundational in creating oxazole derivatives aimed at inhibiting transthyretin (TTR) amyloid fibril formation. Research demonstrates that substituting aryls at the C(2) position with a 3,5-dichlorophenyl group significantly reduces amyloidogenesis, a key factor in diseases such as familial amyloid polyneuropathy. Modifications at the C(5) position, including CF3 substitution, have shown to enhance TTR binding selectivity and efficacy, marking an important contribution to therapeutic chemistry (Razavi et al., 2005).
Coordination Chemistry and Ligand Design
In the realm of coordination chemistry, 2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole related oxazolines have been widely utilized as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. Their structural versatility and straightforward synthesis from readily available precursors make them attractive for designing chiral centers close to the metal coordination sites, underpinning advancements in asymmetric catalysis and organic synthesis (Gómez, Muller, & Rocamora, 1999).
Photophysical and Nonlinear Optical Properties
Research into novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones, related to 2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole, has provided insights into their third-order nonlinear optical properties. These studies, focusing on absorption and emission wavelengths in various solvents and nonlinear optical behavior, contribute significantly to developing materials with potential applications in optical limiting and other photonic technologies (Murthy et al., 2013).
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c11-4-10-14-5-9(15-10)7-2-1-6(12)3-8(7)13/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOZNJRJMRXXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(2,4-dichlorophenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



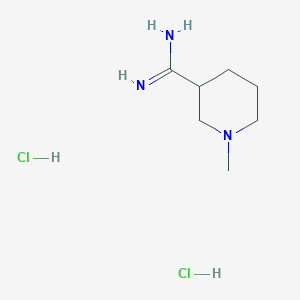
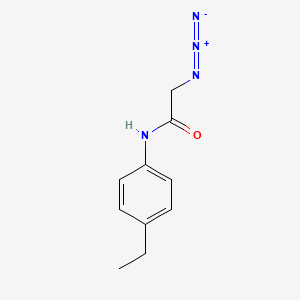
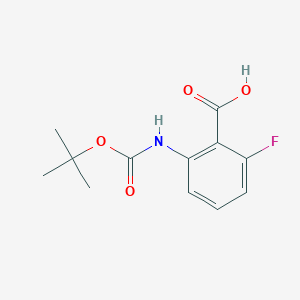

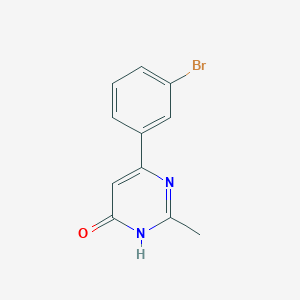
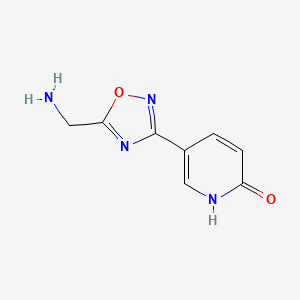
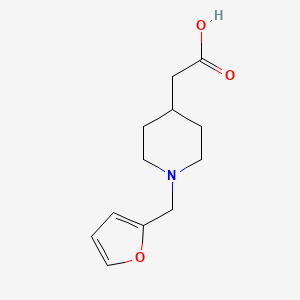
![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid](/img/structure/B1486419.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B1486421.png)
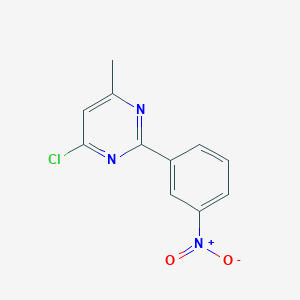

![1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486424.png)
